molecular formula C10H19NO3S B13392896 Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester CAS No. 119927-71-8

Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B13392896
CAS No.: 119927-71-8
M. Wt: 233.33 g/mol
InChI Key: AAJVCQPQGWUYMD-UHFFFAOYSA-N
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Description

Carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester: is a chemical compound known for its unique structure and properties. It belongs to the class of carbamic acid derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of carbamic acid derivatives typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Carbamic acid derivatives can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: These compounds can also be reduced to form amines or other reduced products.

    Substitution: Substitution reactions are common, where one functional group is replaced by another under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: Carbamic acid derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their reactivity and stability under different conditions.

Biology: In biological research, these compounds are used to study enzyme inhibition and protein interactions. They are also explored for their potential as bioactive molecules.

Medicine: Carbamic acid derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. They are investigated for their potential therapeutic effects in various diseases.

Industry: In the industrial sector, these compounds are used in the production of polymers, coatings, and other materials. Their unique properties make them valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

    Methyl Carbamate: A simpler carbamate ester with similar reactivity.

    Ethyl Carbamate: Another carbamate ester with comparable properties.

    Urea: A related compound with a similar functional group but different structure.

Uniqueness: Carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties.

Properties

CAS No.

119927-71-8

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

tert-butyl N-(4-methylsulfanyl-1-oxobutan-2-yl)carbamate

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h7-8H,5-6H2,1-4H3,(H,11,13)

InChI Key

AAJVCQPQGWUYMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C=O

Origin of Product

United States

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